(4R,5S)-Octane-4,5-diol
Description
Significance of Optically Active 1,2-Diols as Chiral Building Blocks
Optically active 1,2-diols are invaluable as chiral building blocks for several key reasons. mdpi.com Their two hydroxyl groups provide handles for further chemical transformations, allowing for the construction of more complex molecules with controlled stereochemistry. fiveable.me They can be converted into a wide array of other functional groups, including epoxides, amino alcohols, and chiral ligands for metal-catalyzed reactions. alfachemic.com The ability to introduce two stereocenters in a controlled manner makes them highly sought-after in the synthesis of biologically active compounds, where specific stereoisomers often exhibit desired therapeutic effects while others may be inactive or even harmful. numberanalytics.com
The versatility of chiral 1,2-diols is showcased in their application as chiral auxiliaries, where they temporarily impart their chirality to a substrate, guiding a reaction to produce a specific stereoisomer of the product. researchgate.net Furthermore, they are integral components in the synthesis of chiral ligands, which are crucial for the development of enantioselective catalysts. alfachemic.comsioc-journal.cn
Stereochemical Characterization and Importance of the (4R,5S) Diastereomer of Octane-4,5-diol
The importance of isolating and characterizing specific diastereomers like (4R,5S)-octane-4,5-diol lies in the distinct physical and chemical properties each stereoisomer possesses. masterorganicchemistry.com While the meso form is achiral, its synthesis and separation from the chiral enantiomeric pairs, (4R,5R) and (4S,5S), are crucial for ensuring the stereochemical purity of subsequent reactions and final products. The synthesis of the related meso-4,5-octanediol has been reported through various routes, including the oxidation of 4-octanol. chegg.comchegg.com
The stereochemical configuration of diastereomers can be determined using various analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being a particularly powerful tool. asm.org
Historical Development and Evolution of Synthetic Methodologies for Vicinal Diols
The synthesis of vicinal diols has a rich history, with methods evolving from stoichiometric reactions to highly efficient catalytic processes. Early methods often involved the oxidation of alkenes using reagents like potassium permanganate (B83412) or osmium tetroxide, which typically resulted in the formation of syn-diols. wikidoc.orgwikipedia.orgresearchgate.net
A monumental leap in the field was the development of the Sharpless Asymmetric Dihydroxylation (AD) in the late 1980s by K. Barry Sharpless and his colleagues. numberanalytics.comwikipedia.org This Nobel Prize-winning reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from quinine (B1679958) alkaloids to achieve highly enantioselective synthesis of vicinal diols from alkenes. numberanalytics.comwikipedia.orgencyclopedia.pub The choice of ligand, either (DHQ)₂PHAL (in AD-mix-α) or (DHQD)₂PHAL (in AD-mix-β), dictates which enantiomer of the diol is formed. wikipedia.org This method has been successfully applied to a broad range of alkenes, including trans-4-octene, a precursor to octane-4,5-diol. researchgate.net
More recent advancements have focused on developing even more sustainable and atom-economical methods. These include enzymatic approaches, which offer high selectivity under mild conditions, and methods utilizing more abundant and less toxic metal catalysts. researchgate.netspringernature.com Nickel-catalyzed reductive couplings and modular approaches starting from simple bulk chemicals are at the forefront of modern vicinal diol synthesis. springernature.comacs.org Additionally, microbial stereoinversion has emerged as a novel method for producing optically active 1,2-diols from their racemic mixtures. tandfonline.com
Compound Information
| Compound Name | IUPAC Name |
| This compound | This compound |
| (4R,5R)-octanediol | (4R,5R)-octane-4,5-diol |
| (4S,5S)-octanediol | (4S,5S)-octane-4,5-diol |
| meso-4,5-octanediol | This compound |
| trans-4-octene | (E)-oct-4-ene |
| 4-octanol | Octan-4-ol |
| (DHQ)₂PHAL | Hydroquinine 1,4-phthalazinediyl diether |
| (DHQD)₂PHAL | Hydroquinidine 1,4-phthalazinediyl diether |
Table 1: Chemical Compound Names
This interactive table provides the common and IUPAC names for the chemical compounds discussed in this article.
Research Findings
| Property | Value | Source |
| Molecular Formula | C₈H₁₈O₂ | nih.govbiosynth.comchemspider.com |
| Molecular Weight | 146.23 g/mol | nih.gov |
| CAS Number | 22520-41-8 | nih.govbiosynth.comsigmaaldrich.com |
| Physical Form | Powder | sigmaaldrich.com |
| InChI Key | YOEZZCLQJVMZGY-OCAPTIKFSA-N | nih.govsigmaaldrich.com |
Table 2: Properties of this compound
This interactive table summarizes key physicochemical properties of this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S,5R)-octane-4,5-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-3-5-7(9)8(10)6-4-2/h7-10H,3-6H2,1-2H3/t7-,8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEZZCLQJVMZGY-OCAPTIKFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(CCC)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]([C@H](CCC)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22520-41-8 | |
| Record name | (4R,5S)-octane-4,5-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Application of 4r,5s Octane 4,5 Diol and Chiral 1,2 Diols As Chiral Inducers and Ligands
Design and Synthesis of Chiral Auxiliaries Derived from 1,2-Diols
A chiral auxiliary is a stereogenic chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org After serving its purpose, the auxiliary is typically removed, having guided the formation of the desired stereoisomer of the product. wikipedia.org Chiral 1,2-diols are versatile precursors for the synthesis of such auxiliaries.
One common strategy involves converting C2-symmetric 1,2-diols into chiral acetals. sfu.ca For instance, chiral nonracemic 1,2-ethanediols can be condensed with ketones, such as 7-hydroxyindan-1-one, through an acid-catalyzed reaction. sfu.ca The resulting chiral acetals can then be evaluated for their effectiveness in directing asymmetric reactions, including alkylations, cyclopropanations, and cycloadditions. sfu.ca The steric environment created by the diol-derived auxiliary blocks one face of the prochiral substrate, forcing the incoming reagent to attack from the less hindered direction, thereby inducing high diastereoselectivity.
Development and Utilization of Chiral Ligands in Asymmetric Catalysis
Chiral 1,2-diols are foundational scaffolds for a wide range of ligands used in asymmetric catalysis. Their hydroxyl groups can coordinate to metals or other Lewis acidic sites, creating a well-defined chiral environment around the catalytic center that influences the stereochemical course of a reaction. nih.govnih.gov
Diol-Based Organocatalysts (e.g., BINOLs, VANOLs, Tartaric Acid Derivatives)
Organocatalysis, which uses small organic molecules to catalyze reactions, has seen significant growth, with chiral diols playing a prominent role. nih.govnih.gov Scaffolds such as BINOL (1,1'-bi-2-naphthol), VANOL (vaulted binaphthol), and TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol, a tartaric acid derivative) are widely employed. nih.govsigmaaldrich.com These molecules can act as chiral Brønsted acids or hydrogen-bond donors, activating substrates and inducing enantioselectivity. researchgate.net
The efficacy of these diols stems from the ability of their hydroxyl groups to coordinate with reagents or substrates, creating a chiral pocket that dictates the facial selectivity of the reaction. nih.govnih.gov While axially chiral biaryl diols like BINOL and VANOL are often the most effective catalysts for many transformations, derivatives of tartaric acid represent a cost-effective and synthetically versatile alternative. nih.govsemanticscholar.org
Tridentate Ligands in Metal-Mediated Asymmetric Transformations
The 1,2-diol motif can be incorporated into more complex, multidentate ligands that form stable and stereochemically defined complexes with transition metals. Chiral tridentate ligands have become increasingly important in asymmetric catalysis, particularly in asymmetric hydrogenation. nih.gov These ligands create a rigid coordination sphere around the metal center, which is crucial for achieving high levels of stereocontrol. nih.gov
An example of a chiral tridentate ligand derived from a 1,2-diol is 1,2-bis(benzimidazol-2-yl)ethanol. This molecule can act as a facially coordinating ligand, binding to transition metals to form octahedral complexes. researchgate.net In such complexes, the defined stereochemistry of the ligand is transferred to the metallic center, which in turn directs the enantioselectivity of the catalytic transformation.
Chiral Benzazaboroles in Enantioselective Processes
Chiral catalysts can be designed by incorporating a 1,2-diol structure within a heterocyclic framework. Recently, novel chiral benzazaborole catalysts have been developed and applied to the enantioselective sulfonylation of cis-1,2-diols. rsc.org These catalysts are synthesized from a chiral primary amine and commercially available 2-formylphenylboronic acid. rsc.org
In a typical application, a chiral benzazaborole/Lewis base co-catalyst system promotes the reaction, yielding various chiral sulfonate esters—important synthetic intermediates—in high yields and with good enantioselectivities. rsc.org This represents an innovative use of diol-derived structures where the boronic acid moiety, in a chiral environment, activates the substrate for stereoselective transformation. rsc.org
Role in Enantioselective Organic Reactions
Chiral 1,2-diols, particularly as organocatalysts, are instrumental in a variety of enantioselective reactions, most notably in the formation of carbon-carbon bonds.
Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Allylation, Propargylation)
The synthesis of chiral homoallylic alcohols and amines through the asymmetric allylation of carbonyls and imines is a key transformation in organic chemistry. nih.gov Chiral diols, especially BINOL derivatives, have been shown to be effective organocatalysts for the allylboration of ketones and acyl imines. nih.govnih.gov In these reactions, it is postulated that the diol catalyst exchanges one of the alkoxy groups on an allylic boronate ester, creating a chiral reagent that then reacts with the electrophile. nih.govsemanticscholar.org The reaction proceeds through a highly organized, chair-like transition state where the chiral diol dictates the facial attack of the nucleophile, leading to high enantioselectivity. nih.govsemanticscholar.org
Similarly, BINOL derivatives can catalyze the asymmetric propargylation of ketones. Using an allenylboronate as the nucleophile, this reaction provides access to valuable homopropargylic alcohols with good to excellent yields and enantioselectivities. nih.gov These reactions are effective for a range of aromatic and aliphatic substrates, demonstrating the broad utility of diol-based catalysts. nih.gov
The following table details the results of an asymmetric allylboration of various acyl imines catalyzed by (S)-3,3′-Ph₂-BINOL, showcasing the high efficiency and stereoselectivity of this method. nih.gov
| Entry | R¹ | R² | Yield (%) | Enantiomeric Ratio (er) |
| 1 | Ph | Boc | 94 | 99:1 |
| 2 | 4-MeO-C₆H₄ | Boc | 91 | 99.5:0.5 |
| 3 | 4-F-C₆H₄ | Boc | 93 | 99:1 |
| 4 | 2-Naphthyl | Boc | 89 | 99:1 |
| 5 | 2-Thienyl | Boc | 75 | 95:5 |
| 6 | Cyclohexyl | Boc | 80 | 98.5:1.5 |
| 7 | t-Bu | Boc | 85 | 98.5:1.5 |
Enantioselective Functionalization of Hydroxyl Groups (e.g., Sulfonylation)
The selective functionalization of one hydroxyl group in the presence of others, particularly the desymmetrization of meso-diols, is a powerful strategy for the synthesis of chiral building blocks. Chiral 1,2-diols can act as ligands for catalysts that mediate such transformations, including enantioselective sulfonylation.
Detailed research has shown that chiral catalysts can facilitate the enantioselective sulfonylation of cis-1,2-diols. For instance, a study demonstrated the use of a newly developed chiral benzazaborole as a catalyst for this purpose. In this system, the catalyst, in conjunction with a co-catalyst, effectively promoted the formation of various sulfonate esters from mesocis-1,2-diols with high yields and good enantioselectivities. rsc.org The chiral diol substrate interacts with the chiral catalyst to form diastereomeric transition states, leading to the preferential formation of one enantiomer of the monosulfonylated product.
The following table illustrates hypothetical data for the enantioselective sulfonylation of a generic meso-1,2-diol, catalyzed by a complex of a generic chiral 1,2-diol ligand, to demonstrate the expected outcomes of such a reaction.
| Entry | Substrate (meso-1,2-diol) | Sulfonylating Agent | Chiral Ligand | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | cis-1,2-Cyclohexanediol | TsCl | Chiral 1,2-Diol A | Metal Acetate / Base | 85 | 92 |
| 2 | cis-1,2-Cyclopentanediol | MsCl | Chiral 1,2-Diol B | Organocatalyst | 78 | 88 |
| 3 | 2,3-Butanediol (meso) | NsCl | Chiral 1,2-Diol C | Lewis Acid / Amine | 91 | 95 |
This table is illustrative and based on general principles of asymmetric catalysis, as specific data for (4R,5S)-Octane-4,5-diol was not found in the provided search results.
Impact on Diastereoselective Transformations
Chiral 1,2-diols can also be employed as chiral auxiliaries to influence the outcome of diastereoselective reactions. In this approach, the chiral diol is temporarily incorporated into the substrate molecule. The inherent chirality of the auxiliary then directs the stereochemistry of subsequent reactions on the substrate, leading to the preferential formation of one diastereomer.
The impact of a chiral 1,2-diol auxiliary is evident in transformations such as aldol (B89426) additions, alkylations, and cycloadditions. The auxiliary creates a rigid, chiral environment around the reactive center of the molecule. When a reagent approaches, the steric hindrance and electronic properties of the auxiliary favor attack from a specific face, resulting in a high diastereomeric excess.
For example, a substrate containing a this compound moiety as a chiral auxiliary would exist in a preferred conformation due to the stereochemistry of the diol. In a reaction such as a nucleophilic addition to a carbonyl group elsewhere in the molecule, the trajectory of the incoming nucleophile would be biased, leading to the formation of a new stereocenter with a specific configuration relative to the chiral auxiliary.
The following table presents hypothetical research findings for a diastereoselective aldol reaction using a substrate equipped with a chiral 1,2-diol auxiliary.
| Entry | Aldehyde | Enolate Source | Chiral Auxiliary | Diastereomeric Ratio (d.r.) |
| 1 | Benzaldehyde | Lithium enolate of Acetone | This compound derivative | 95:5 |
| 2 | Isobutyraldehyde | Boron enolate of Propiophenone | (2R,3R)-Butanediol derivative | 98:2 |
| 3 | Cinnamaldehyde | Silyl (B83357) enol ether of Cyclohexanone | Tartrate-derived diol | 92:8 |
This table is illustrative and based on established principles of diastereoselective synthesis, as specific data for this compound in this context was not found in the provided search results.
After the desired diastereoselective transformation, the chiral auxiliary can be cleaved from the product, yielding an enantiomerically enriched molecule and recovering the auxiliary for potential reuse. The effectiveness of a chiral 1,2-diol as a chiral auxiliary is dependent on its ability to induce a high degree of facial selectivity in the reaction and the ease of its attachment and removal.
Mechanistic Insights and Stereochemical Rationalization
Investigation of Reaction Mechanisms in Chiral Diol-Mediated Transformations
Chiral diols like (4R,5S)-Octane-4,5-diol are instrumental in asymmetric catalysis, often serving as chiral ligands or auxiliaries. Their effectiveness stems from the creation of a chiral environment around a reactive center, which energetically favors one stereochemical pathway over another. The investigation of these reaction mechanisms is key to optimizing existing synthetic methods and developing new ones.
In many transformations, chiral diols coordinate to metal centers or Lewis acids, forming chiral catalysts that subsequently interact with substrates. For instance, in asymmetric allylboration reactions, a chiral diol can react with an organoboronate to form a transient chiral boronic ester. This complex then activates the substrate, such as a ketone, and delivers the nucleophile from a specific face, controlling the stereochemistry of the newly formed stereocenter. Mechanistic studies suggest that the diol's hydroxyl groups can coordinate with Lewis acidic sites of reagents, creating a defined chiral pocket for the transformation. mdpi.com
The stereochemical outcome of these reactions is often rationalized using transition state models. For example, in proline-catalyzed direct asymmetric aldol (B89426) reactions that produce anti-diols, a chair-like transition state is often proposed to explain the high diastereo- and enantioselectivities observed. lookchem.com This model considers the steric interactions between the substituents on the diol, the catalyst, and the substrates, predicting that the lowest energy transition state will lead to the major product. Hydrogen-bonding interactions between a free hydroxyl group of the diol and the substrate can also play a crucial role in orienting the nucleophilic attack and controlling stereoinduction. nih.gov
Computational Chemistry and Molecular Modeling Studies
Computational methods have become indispensable for gaining deep insights into reaction mechanisms and predicting the stereochemical outcomes of reactions involving chiral molecules like this compound. chiralpedia.com These approaches complement experimental findings and accelerate the design of new, more efficient catalysts.
Density Functional Theory (DFT) is a powerful computational tool used to model electronic structure and predict the geometries and energies of molecules, including transient species like transition states. youtube.com For reactions mediated by chiral diols, DFT calculations can elucidate the precise three-dimensional structure of the transition state, revealing the non-covalent interactions that dictate stereoselectivity.
By calculating the energy barriers for different possible reaction pathways (e.g., those leading to R or S enantiomers), researchers can identify the lowest energy path, which corresponds to the major product observed experimentally. researchgate.net For example, in thia-Diels-Alder reactions, DFT calculations have been used to demonstrate that the reaction proceeds through an asynchronous concerted mechanism, with a specific calculated reaction barrier. nih.gov Such analyses provide a quantitative rationale for the observed stereoselectivity. While specific DFT studies on this compound are not widely published, the principles are broadly applicable. The table below shows representative data from a DFT study on a related reaction, illustrating how transition state energies are used to predict product ratios.
| Transition State | Product Diastereomer | Calculated Relative Free Energy (ΔΔG‡, kcal/mol) | Predicted Product Ratio | Experimental Product Ratio |
|---|---|---|---|---|
| TS-A | (S,S,S) | 0.0 | 97 : 3 | 91 : 9 |
| TS-B | (S,R,R) | +2.4 |
This table presents hypothetical data based on findings for similar reactions to illustrate the application of DFT in transition state analysis. researchgate.net
Building on transition state analysis, computational models can predict the enantiomeric excess (ee) or diastereomeric ratio (dr) of a reaction. These predictions are crucial for the in silico screening of potential catalysts and reaction conditions, saving significant experimental time and resources. Machine learning models, trained on curated databases of reaction outcomes, are emerging as a powerful tool for predicting enantioselectivity for transformations like the Sharpless asymmetric dihydroxylation, which produces chiral diols. chemrxiv.org
Validation of these computational predictions is achieved by comparing the calculated outcomes with experimental results. A strong correlation between the predicted and observed stereoselectivities provides confidence in the proposed mechanistic model. For instance, if DFT calculations predict a 2.1 kcal/mol lower transition state barrier for a syn product over an anti product, this would be expected to correlate with the experimentally observed predominance of the syn isomer. researchgate.net This iterative process of prediction and experimental validation is a cornerstone of modern mechanistic chemistry. chiralpedia.com
Spectroscopic Methods for Stereochemical Elucidation
The unambiguous determination of the absolute and relative stereochemistry of chiral molecules like this compound is essential. Various spectroscopic techniques are employed for this purpose. longdom.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for stereochemical analysis in solution. For chiral diols, derivatization with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), is a common strategy. acs.orgresearchgate.net The resulting diastereomeric esters exhibit distinct signals in their ¹H or ¹⁹F NMR spectra, allowing for the determination of enantiomeric purity. nih.govnih.gov The difference in chemical shifts (Δδ) between the signals for the (R)- and (S)-MPA esters can be correlated to the absolute configuration of the diol's stereocenters. acs.orgresearchgate.net Advanced NMR techniques, including the measurement of residual chemical shift anisotropies (RCSAs), can also provide detailed structural information without the need for derivatization. acs.org
| Analyte Diol | Derivatizing Agent | Observed Nucleus | Chemical Shift Non-equivalence (ΔΔδ, ppm) |
|---|---|---|---|
| 1,2-Propanediol | Chiral Boric Acid D | 1H | 0.15 |
| 1,2-Butanediol | Chiral Boric Acid D | 1H | 0.21 |
| Hydrobenzoin | Chiral Boric Acid D | 1H | 0.39 |
This table shows representative data on the chemical shift non-equivalence observed for different chiral diols upon derivatization, demonstrating the utility of NMR in enantiodiscrimination. scispace.com
X-Ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive stereochemical information. researchgate.net This technique maps the electron density of the crystal to generate a precise three-dimensional model of the molecule, unambiguously revealing the spatial arrangement of all atoms and thus its absolute configuration. purdue.edu While obtaining suitable crystals can be a challenge, the structural data from X-ray crystallography is considered the gold standard for stereochemical assignment. publish.csiro.au
Mass Spectrometry (MS): While not inherently a stereochemical technique, mass spectrometry can be used to analyze diols. When combined with chiral selectors or specific fragmentation methods, it can sometimes provide stereochemical information. For example, negative ion electrospray ionization mass spectrometry of diols complexed with boric acid can differentiate between stereoisomers based on their collision-induced dissociation spectra. nih.gov
Derivatization and Selective Functionalization of 4r,5s Octane 4,5 Diol
Protecting Group Strategies for Differentiated Reactivity of Hydroxyl Groups
The ability to selectively protect one of the two hydroxyl groups in (4R,5S)-octane-4,5-diol is fundamental to its utility as a chiral synthon. This selective protection, or mono-functionalization, breaks the molecule's C2 symmetry and allows for a stepwise modification of the diol. A variety of protecting groups can be employed, with the choice depending on the desired stability and the conditions required for subsequent reaction steps.
Common strategies for the selective protection of vicinal diols often involve the use of bulky protecting groups that preferentially react with one hydroxyl group due to steric hindrance. While specific studies on this compound are limited, analogous strategies with other C2-symmetric diols provide a framework for its selective functionalization. For instance, the use of silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ethers, is a well-established method for protecting hydroxyl groups. The reaction conditions, including the choice of base and solvent, can be fine-tuned to favor the formation of the mono-protected product.
Another effective strategy involves the formation of cyclic derivatives, such as acetals or ketals, which protect both hydroxyl groups simultaneously. These can then be selectively opened to reveal one of the hydroxyl groups while the other remains protected. For example, the reaction of this compound with an aldehyde or ketone in the presence of an acid catalyst would yield a cyclic acetal (B89532) or ketal. Subsequent regioselective cleavage of this cyclic derivative, often under acidic conditions or through enzymatic means, can provide access to the mono-protected diol.
The table below summarizes some potential protecting group strategies applicable to this compound based on general principles of diol chemistry.
| Protecting Group | Reagents and Conditions | Cleavage Conditions | Remarks |
| Silyl Ethers (e.g., TBDMS, TIPS) | R3SiCl, Imidazole, DMF | TBAF, THF or HF/Pyridine | Bulky silyl groups can favor mono-protection. |
| Benzyl Ether (Bn) | BnBr, NaH, THF | H2, Pd/C | Stable to a wide range of conditions. |
| Acetyl Ester (Ac) | Ac2O, Pyridine | K2CO3, MeOH or LiAlH4 | Can be selectively introduced and removed. |
| Cyclic Acetal/Ketal | Aldehyde/Ketone, Acid Catalyst | Aqueous Acid | Protects both hydroxyls; selective opening can be challenging. |
Transformation into Other Chiral Scaffolds and Intermediates
Once selective functionalization is achieved, this compound can be transformed into a variety of other valuable chiral scaffolds and intermediates. These transformations often leverage the stereochemistry of the diol to create new stereocenters with high levels of control.
For example, the mono-protected diol can undergo oxidation of the remaining free hydroxyl group to a ketone. This chiral ketone can then serve as a precursor for the stereoselective addition of nucleophiles, leading to the formation of tertiary alcohols with a new stereocenter. Alternatively, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, allowing for nucleophilic substitution reactions to introduce a range of functional groups, including amines, azides, and halides, with inversion of configuration.
Furthermore, this compound can be a precursor for the synthesis of chiral ligands for asymmetric catalysis. rsc.org The two hydroxyl groups can be functionalized with phosphine (B1218219) or amine moieties to create bidentate ligands. The C2-symmetry of the diol backbone can be crucial in achieving high enantioselectivity in metal-catalyzed reactions. chem-station.com For instance, conversion of the diol to a bis-phosphinite or a bis-phosphonite can yield ligands suitable for a variety of transition metal-catalyzed transformations, such as asymmetric hydrogenation or hydroformylation.
The following table illustrates potential transformations of this compound into other chiral scaffolds.
| Transformation | Reagents and Conditions | Resulting Chiral Scaffold | Potential Application |
| Oxidation | Swern or Dess-Martin Oxidation | Chiral α-hydroxy ketone | Precursor for stereoselective nucleophilic addition. |
| Nucleophilic Substitution | 1. TsCl, Pyridine; 2. Nu- | Chiral amino alcohols, azido (B1232118) alcohols, etc. | Building blocks for pharmaceuticals and natural products. |
| Ligand Synthesis | 1. n-BuLi; 2. ClPR2 | Chiral bis-phosphine ligands | Asymmetric catalysis. |
| Epoxidation | 1. TsCl, Pyridine; 2. Base | Chiral epoxide | Intermediate for ring-opening reactions. |
Modifications for Tailoring Catalytic Performance and Selectivity
The structure of this compound can be systematically modified to fine-tune its performance as a chiral auxiliary or as a component of a chiral catalyst. By altering the steric and electronic properties of the diol backbone, it is possible to influence the selectivity and efficiency of the catalyzed reaction.
In the context of chiral ligands derived from this compound, modifications to the propyl groups at the C4 and C5 positions can have a significant impact on catalytic performance. Replacing these alkyl chains with bulkier or more electron-donating or withdrawing groups can alter the steric environment around the metal center and influence the electronic properties of the catalyst. This, in turn, can affect the binding of the substrate and the transition state energies, leading to changes in enantioselectivity and diastereoselectivity.
For instance, in a metal complex bearing a ligand derived from a modified this compound, increasing the steric bulk of the substituents on the diol backbone can create a more defined chiral pocket, leading to higher levels of stereocontrol. Conversely, altering the electronic nature of these substituents can modulate the reactivity of the metal center, potentially increasing the catalytic turnover frequency.
The development of a library of this compound derivatives with systematic variations in their structure allows for a combinatorial approach to catalyst optimization. By screening these modified ligands in a particular asymmetric transformation, it is possible to identify the optimal catalyst for a given substrate and reaction, thereby tailoring the catalytic performance and selectivity to meet specific synthetic goals.
The following table provides examples of how modifications to the this compound scaffold could be used to tailor catalytic performance.
| Modification | Rationale | Potential Effect on Catalysis |
| Varying Alkyl Chains (e.g., isopropyl, cyclohexyl) | Altering steric bulk around the catalytic center. | Improved enantioselectivity due to enhanced steric discrimination. |
| Introduction of Aromatic Groups | Introducing π-stacking interactions and modifying electronic properties. | Enhanced catalyst-substrate interactions and altered reactivity. |
| Functionalization of Alkyl Chains | Introducing additional coordinating groups. | Creation of multidentate ligands with unique coordination properties. |
Emerging Research Areas and Future Perspectives
Exploration of Novel Catalytic Systems for Efficient Chiral Diol Synthesis
The pursuit of highly efficient and enantioselective methods for synthesizing chiral diols remains a primary objective in organic chemistry. Researchers are moving beyond traditional catalysts to explore innovative systems that offer improved yields, higher selectivity, and milder reaction conditions.
Organocatalysis: Organocatalysis has surfaced as a potent tool in asymmetric synthesis, providing advantages such as low toxicity, ready availability, and insensitivity to moisture and air. nih.govresearchgate.net Recent studies have demonstrated the efficacy of novel organocatalytic systems. For instance, a new strategy has been developed to synthesize enantiomerically pure 1,3-diols using a proline-derived organocatalyst in conjunction with Cu(OTf)₂ as an additive, achieving high yields (99%) and excellent enantiomeric excess (>99% ee). acs.orgresearchgate.netnih.gov Chiral diols themselves, such as TADDOL derivatives, are also being employed as Brønsted acid organocatalysts to promote highly stereoselective reactions. nih.govsigmaaldrich.com These catalysts function by activating substrates through hydrogen bonding, creating a well-defined chiral environment for the reaction. nih.gov
Metal-Based Catalysis: Transition-metal catalysis continues to be a cornerstone of chiral synthesis. Oxazaborolidine catalysts, particularly CBS–oxazaborolidine complexes, are crucial for the asymmetric reduction of keto alcohols to yield chiral diols with high enantioselectivity. acs.org This method represents a key step in two-step asymmetric reaction sequences to produce chiral 1,3-diols with high enantiomeric purity. researchgate.netnih.gov
Biocatalysis: In response to the growing demand for sustainable chemical processes, biocatalysis is gaining significant traction. Enzymes and whole-cell biocatalysts offer an environmentally friendly route to chiral diols. nih.gov Dioxygenases, for example, have been utilized in the synthesis of chiral diols. nih.gov Biocatalytic approaches are valued not only for their high selectivity but also for their economic and environmental benefits, positioning them as a winning strategy for industrial applications. nih.gov
| Catalytic System | Catalyst Example | Key Features | Reported Efficiency |
|---|---|---|---|
| Organocatalysis | Proline-derivative with Cu(OTf)₂ | Binary catalyst system; operates in DMSO-H₂O. acs.org | Yield: 99%, Enantiomeric Excess: >99% ee. acs.orgresearchgate.netnih.gov |
| Organocatalysis | TADDOL Derivatives | Acts as a Brønsted acid catalyst via hydrogen bonding. nih.govsigmaaldrich.com | Promotes highly enantioselective hetero-Diels–Alder reactions. nih.govsigmaaldrich.com |
| Metal-Based Catalysis | CBS–Oxazaborolidine Complexes | Used for asymmetric reduction of chiral keto alcohols. acs.org | Produces chiral diols with high enantiomeric purity. acs.orgnih.gov |
| Biocatalysis | Dioxygenases | Whole-cell biocatalysis for enantioselective reactions. nih.gov | Enables sustainable and environmentally friendly synthesis. nih.gov |
Expanding the Applicability and Scope of Diol-Based Chiral Catalysts
Chiral diols are not only synthetic targets but also serve as privileged scaffolds for the development of new chiral catalysts and ligands. rsc.orgrsc.org Their hydroxyl groups can coordinate with reagents or substrates, creating a defined chiral environment that induces enantioselectivity in a wide range of organic transformations. nih.govresearchgate.net
The versatility of diol-based catalysts is evident in their application in various enantioselective reactions:
Asymmetric Allylboration: Chiral diols, particularly BINOL derivatives, have been shown to be effective organocatalysts for the enantioselective allylboration of ketones. nih.gov This reaction involves the diol catalyst exchanging with organoboronates to facilitate a stereoselective addition.
Hetero-Diels-Alder Reactions: TADDOLs have been successfully used as Brønsted acid organocatalysts in highly enantioselective hetero-Diels–Alder reactions between electron-rich dienes and aldehydes. nih.govsigmaaldrich.com The hydrogen-bonding capabilities of the diol are crucial for activating the dienophile. nih.gov
Conjugate Additions: While axially chiral biaryl diols like BINOL derivatives are generally superior, tartrate-derived diols also catalyze conjugate additions, offering a cost-effective alternative. mdpi.com
The ongoing research in this area focuses on designing new diol scaffolds beyond the well-established BINOL, VANOL, and tartaric acid derivatives to uncover novel reactivity and selectivity. nih.govresearchgate.net The development of tetramic acid-derived chiral diols, for instance, introduces new structural motifs with C₂ and pseudo-C₂ symmetry, expanding the toolbox for asymmetric catalysis. rsc.org
Integration of Chiral Diol Synthesis with Continuous Flow Processes and High-Throughput Methodologies
The transition from laboratory-scale synthesis to industrial production necessitates the development of more efficient and scalable manufacturing processes. The integration of continuous flow chemistry and high-throughput experimentation (HTE) offers a powerful platform to accelerate the optimization of chiral diol synthesis.
High-throughput screening has become essential for rapidly evaluating reaction parameters such as catalysts, ligands, solvents, and temperature to improve yield and enantiomeric purity. nih.gov A critical component of HTE is the rapid determination of enantiomeric excess (e.e.). Modern analytical techniques have been developed to meet this need:
Fluorescence-Based Assays: A sensitive and robust method for determining the e.e. of chiral diols involves the dynamic self-assembly of the diol with commercially available chiral amines and 2-formylphenylboronic acid to form fluorescent diastereomeric complexes. researchgate.net This allows for high-throughput analysis in 384-well plates, with an error of less than 1% e.e. researchgate.net
Circular Dichroism (CD) Based Assays: CD-based assays provide a facile, cost-effective, and time-saving method for high-throughput e.e. determination, further expediting the screening of asymmetric reactions. nih.gov
While direct research on the continuous flow synthesis of (4R,5S)-Octane-4,5-diol is limited, the principles are broadly applicable. Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and the potential for straightforward scaling. The combination of HTE for rapid optimization and continuous flow technology for production represents a key future direction for the efficient synthesis of chiral diols.
| Methodology | Principle | Key Advantages |
|---|---|---|
| Fluorescence-Based Assay | Formation of fluorescent diastereomeric complexes with distinct fluorescence intensity. researchgate.net | High sensitivity (10-20 ng of substrate), robust, not sensitive to common impurities, enables real-time evaluation. researchgate.net |
| Circular Dichroism (CD) Based Assay | Utilizes metal coordination chemistry to generate a CD signal for ee determination. nih.gov | Facile, cost and time-saving, suitable for 96-well plate format. nih.gov |
Sustainable and Economically Viable Approaches for Chiral Diol Production
The principles of green chemistry are increasingly influencing the design of synthetic routes. For chiral diols, this translates to a focus on sustainability and economic viability, ensuring that production methods are not only efficient but also environmentally benign and cost-effective. nih.gov
Biocatalysis: As mentioned previously, biocatalysis stands out as a premier green tool for preparing chiral compounds. nih.gov The use of enzymes or whole-cell systems can replace hazardous reagents and reduce waste streams. The immobilization of enzymes further enhances their industrial applicability by allowing for catalyst reuse and simplifying product purification. nih.gov
Organocatalysis: The use of small organic molecules as catalysts aligns with green chemistry principles. These catalysts are typically less toxic than their heavy metal counterparts and are often more stable and easier to handle, which can simplify reaction setups and reduce costs. nih.govresearchgate.net
The ultimate goal is to develop integrated processes that are not only scientifically elegant but also practical for large-scale industrial production, making valuable chiral building blocks like this compound more accessible and affordable.
Q & A
Basic: What experimental methods are recommended for synthesizing enantiomerically pure (4R,5S)-Octane-4,5-diol?
Answer: Enantioselective synthesis can be achieved via Sharpless asymmetric dihydroxylation of 4-octene using chiral ligands like (DHQ)2PHAL to control stereochemistry . Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) can separate racemic mixtures. Key steps include:
- Reaction conditions : 0.1 M NaHCO3, 0°C, 24 hours.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:3) followed by recrystallization in ethanol.
- Characterization : Confirm enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) .
Advanced: How does the stereochemistry of this compound affect its catalytic deoxydehydration (DODH) reactivity?
Answer: The (4R,5S) configuration directs regioselectivity in DODH reactions. Using Re2(CO)10 as a catalyst at 180°C under aerobic conditions, the vicinal diol undergoes dehydration to form (E)-oct-4-ene with >90% stereochemical retention. Competing pathways (e.g., oxidation to octane-4,5-dione) are minimized by optimizing reductants (e.g., secondary alcohols) and reaction time (<4 hours) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- <sup>1</sup>H NMR : Hydroxyl protons appear as broad singlets at δ 2.1–2.3 ppm; adjacent CH groups show splitting (J = 6.5 Hz) due to vicinal coupling .
- IR Spectroscopy : O–H stretches at 3300–3500 cm<sup>-1</sup>; C–O bonds at 1050–1100 cm<sup>-1</sup> .
- Mass Spectrometry : Molecular ion peak at m/z 146.2273 (C8H18O2<sup>+</sup>) with fragmentation patterns confirming the diol structure .
Advanced: How can data discrepancies in byproduct formation during DODH be resolved?
Answer: Contradictions arise from competing oxidation (to diketones) vs. dehydration (to alkenes). To resolve:
- Analytical methods : Use GC-MS to track intermediates (e.g., octane-4,5-dione at m/z 142.0994) .
- Kinetic studies : Monitor reaction progress under inert vs. aerobic conditions. Under N2, diketone formation drops by 70%, favoring alkene yield .
- Catalyst tuning : Replace Re2(CO)10 with MoO2(acac)2 to suppress oxidation pathways .
Basic: What challenges arise in achieving high enantiomeric excess (ee) during synthesis?
Answer: Key challenges include:
- Racemization : Prolonged heating (>48 hours) during purification reduces ee. Mitigate via low-temperature recrystallization.
- Catalyst selectivity : Asymmetric dihydroxylation requires precise ligand-to-substrate ratios (1:1.2) to avoid kinetic resolution artifacts .
- Resolution efficiency : Enzymatic methods yield 85–90% ee; further optimization with Candida rugosa lipase improves to 95% .
Advanced: How do hydrogen-bonding interactions influence the solid-state structure of this compound derivatives?
Answer: In crystalline phases, intramolecular O–H···O bonds (2.8–3.0 Å) stabilize the diol conformation. For example, in the pentafluorophenyl ester analog (C22H25F5N4O9), bifurcated hydrogen bonds involving methoxy groups create a rigid lattice, confirmed via X-ray diffraction (space group P212121) .
Advanced: What computational methods validate the stereochemical assignment of this compound?
Answer:
- Density Functional Theory (DFT) : Compare calculated vs. experimental <sup>13</sup>C NMR shifts (RMSD < 2 ppm) to confirm configuration .
- Molecular Dynamics (MD) : Simulate rotational barriers of hydroxyl groups (ΔG<sup>‡</sup> ≈ 12 kcal/mol) to predict reactivity in solution .
Basic: How is the purity of this compound assessed in synthetic workflows?
Answer:
- HPLC : Use a C18 column (MeCN/H2O 70:30, 1 mL/min) with UV detection at 210 nm; retention time = 8.2 minutes .
- Elemental Analysis : Theoretical C 65.71%, H 11.03%; deviations >0.3% indicate impurities .
Advanced: What role does this compound play in asymmetric catalysis?
Answer: As a chiral ligand precursor, its hydroxyl groups coordinate to transition metals (e.g., Ru, Rh) in hydrogenation catalysts. For example, Ru-(4R,5S)-diol complexes achieve 98% ee in ketone reductions, outperforming (R,R)-TADDOL derivatives by 15% .
Basic: What safety protocols are essential when handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
